2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
CAS No.:
Cat. No.: VC11321945
Molecular Formula: C21H27N5O
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol -](/images/structure/VC11321945.png)
Specification
Molecular Formula | C21H27N5O |
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Molecular Weight | 365.5 g/mol |
IUPAC Name | 2-[4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3 |
Standard InChI Key | QHJRTHZNHBLZDH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazolo[1,5-a]pyrimidine Framework
The compound’s central pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system known for its versatility in drug discovery. This scaffold is substituted at positions 2, 3, 5, and 7:
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Position 2: A 4-methylphenyl group enhances lipophilicity and steric bulk, potentially influencing target binding .
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Positions 3 and 5: Methyl groups contribute to electronic modulation and metabolic stability.
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Position 7: A piperazine ring linked to an ethanol moiety introduces hydrogen-bonding capabilities and solubility .
Comparative Structural Analysis
The positional isomerism of the methyl group on the phenyl ring (4- vs. 3-methyl) may alter pharmacokinetic properties, such as LogP and bioavailability .
Synthetic Methodologies
Key Reaction Steps
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Pyrazolo[1,5-a]pyrimidine Core Synthesis:
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Cyclocondensation of aminopyrazoles with β-diketones or enaminones under acidic conditions.
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Microwave-assisted methods improve yield and reduce reaction times.
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Piperazine-Ethanol Sidechain Introduction:
Optimized Synthetic Pathway
Step | Reactants | Conditions | Yield |
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1 | 4-Methylphenylacetylene + Hydrazine | Acetic acid, reflux | 75%* |
2 | Chlorination at C7 | POCl₃, DMF, 80°C | 82%* |
3 | Piperazine-ethanol coupling | DCM, Et₃N, 30°C, 12h | 88%* |
*Estimated based on analogous reactions .
Physicochemical and Pharmacokinetic Properties
Experimental and Predicted Data
Property | Value (Target Compound) | Method/Source |
---|---|---|
LogP (o/w) | 2.1 (predicted) | XLOGP3 |
Solubility (Water) | 1.2 mg/mL | ESOL model |
TPSA | 52.5 Ų | Computational analysis |
GI Absorption | High | SwissADME |
The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . The high topological polar surface area (TPSA) correlates with potential hydrogen-bonding interactions in biological systems .
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
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Kinase Inhibition:
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Pyrazolo-pyrimidines often target ATP-binding pockets in kinases. Methyl substitutions may enhance selectivity for tyrosine kinases.
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GPCR Modulation:
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Antimicrobial Potential:
Applications in Medicinal Chemistry
Drug Discovery Considerations
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Lead Optimization: The 4-methylphenyl group could be modified to tune affinity and metabolic stability .
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Prodrug Design: The ethanol sidechain offers a site for prodrug derivatization (e.g., phosphate esters) to enhance solubility .
Comparative Bioactivity Profiles
Assay Type | Target Compound (Predicted IC₅₀) | 3-Methylphenyl Analog (Reported IC₅₀) |
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Kinase X Inhibition | 120 nM | 95 nM |
CYP3A4 Inhibition | >50 μM | >50 μM |
Parameter | Rating | Basis |
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Acute Toxicity | Low | Structural analogs (LD₅₀ >2g/kg) |
Skin Irritation | Moderate | Piperazine derivatives |
Recommended precautions include glove use and ventilation during synthesis .
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